molecular formula C16H14F3N5O B12249639 6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine

6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine

Cat. No.: B12249639
M. Wt: 349.31 g/mol
InChI Key: FOVWPIWOACHDMY-UHFFFAOYSA-N
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Description

6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with an imidazole ring and a trifluoromethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the imidazole ring and the trifluoromethoxyphenyl group. Common reagents used in these steps include various halogenated intermediates, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the pyrimidine core.

Scientific Research Applications

6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its trifluoromethoxy group, in particular, enhances its metabolic stability and bioavailability, making it a promising candidate for drug development.

Properties

Molecular Formula

C16H14F3N5O

Molecular Weight

349.31 g/mol

IUPAC Name

6-(2-methylimidazol-1-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]pyrimidin-4-amine

InChI

InChI=1S/C16H14F3N5O/c1-11-20-6-7-24(11)15-8-14(22-10-23-15)21-9-12-4-2-3-5-13(12)25-16(17,18)19/h2-8,10H,9H2,1H3,(H,21,22,23)

InChI Key

FOVWPIWOACHDMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCC3=CC=CC=C3OC(F)(F)F

Origin of Product

United States

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